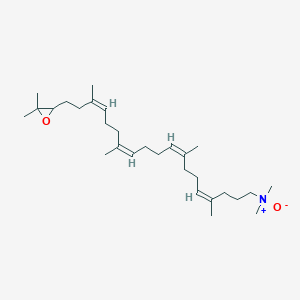
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide, also known as DMNO, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the natural product marine sponge polyene, and has been synthesized through various methods.
作用机制
The mechanism of action of (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cell death. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been shown to increase the levels of ROS in cancer cells, which may contribute to its anti-tumor activity.
生化和生理效应
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has also been shown to inhibit the activity of the enzyme NADH dehydrogenase, which is involved in cellular respiration. In addition, (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been shown to affect the levels of various signaling molecules, such as p53 and Akt, which are involved in cell growth and survival.
实验室实验的优点和局限性
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has some limitations for lab experiments, including its instability in aqueous solutions and its potential for photodegradation. These limitations may affect the reproducibility of experiments and the accuracy of results.
未来方向
There are several future directions for (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide research, including the development of new synthesis methods, the optimization of its anti-tumor activity, and the exploration of its potential applications in other fields, such as neuroscience and immunology. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide may also be studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. In addition, further studies are needed to understand the mechanism of action of (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide and its potential side effects in vivo.
合成方法
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide can be synthesized through various methods, including the use of polyene, which is a natural product found in marine sponges. One synthesis method involves the use of a Wittig reaction, where a phosphonium ylide is reacted with an aldehyde or ketone to form an alkene. The resulting alkene is then oxidized to form (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide. Another method involves the use of a Horner-Wadsworth-Emmons reaction, where a phosphonate ester is reacted with an aldehyde or ketone to form an alkene, which is then oxidized to form (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide.
科学研究应用
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate photosensitizing agents to kill cancer cells.
属性
CAS 编号 |
132905-43-2 |
|---|---|
产品名称 |
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide |
分子式 |
C29H51NO2 |
分子量 |
445.7 g/mol |
IUPAC 名称 |
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide |
InChI |
InChI=1S/C29H51NO2/c1-24(16-11-18-26(3)20-13-23-30(7,8)31)14-9-10-15-25(2)17-12-19-27(4)21-22-28-29(5,6)32-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b24-14-,25-15-,26-18-,27-19- |
InChI 键 |
CHOZGZSGIDAVLS-HZBLEDFCSA-N |
手性 SMILES |
C/C(=C/CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCC1C(O1)(C)C)/C)/CCC[N+](C)(C)[O-] |
SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCC[N+](C)(C)[O-] |
规范 SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCC[N+](C)(C)[O-] |
同义词 |
22,23-EADSN 22,23-epoxy-2-aza-2,3-dihydrosqualene N-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




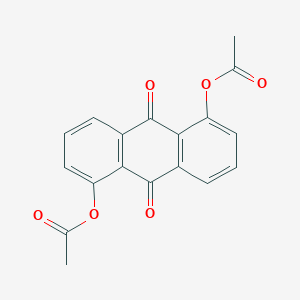
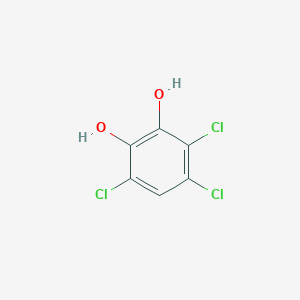
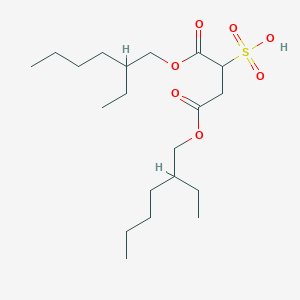
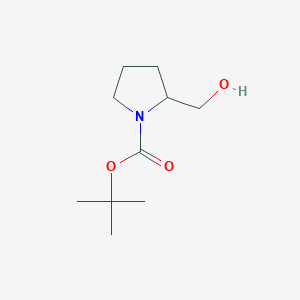
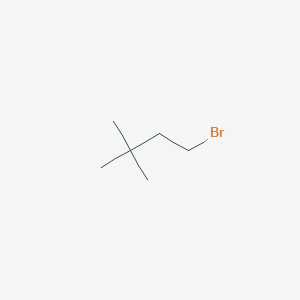
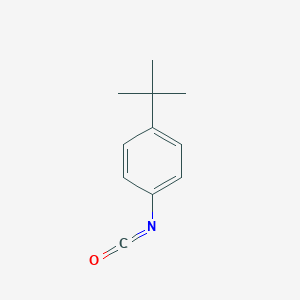
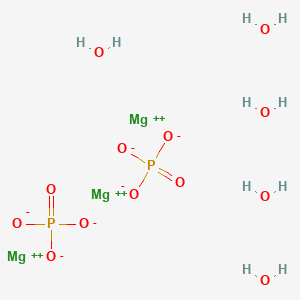

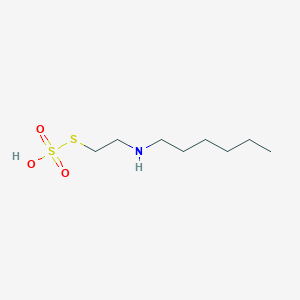
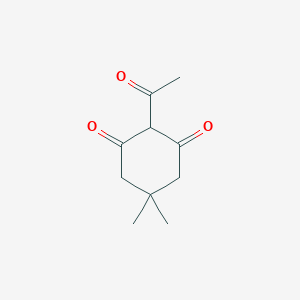

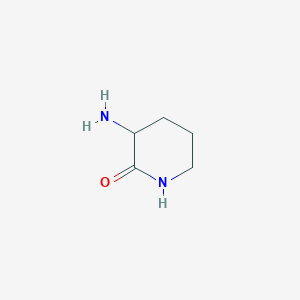
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)